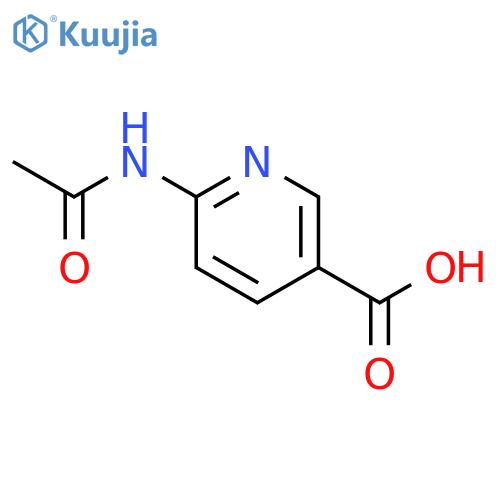Cas no 21550-48-1 (6-Acetamidonicotinic acid)

6-Acetamidonicotinic acid structure
商品名:6-Acetamidonicotinic acid
6-Acetamidonicotinic acid 化学的及び物理的性質
名前と識別子
-
- 6-Acetamidonicotinic acid
- 3-Pyridinecarboxylicacid, 6-(acetylamino)-
- 6-acetamidopyridine-3-carboxylic acid
- 6-Acetylamino-nicotinic acid
- 2-acetamido-5-pyridinecarboxylic acid
- 6-Acetaminonicotinic acid
- 6-Acetylamino-nicotinsaeure
- 6-acetylaminopyridine-3-carboxylic acid
- 3-Pyridinecarboxylic acid, 6-(acetylamino)-
- EN300-175971
- AKOS000301908
- W-206649
- MFCD00129118
- 21550-48-1
- SY064876
- CS-0084790
- 6-(Acetamido)nicotinic acid
- SCHEMBL82675
- PS-5455
- 6-(Acetylamino)nicotinic acid #
- AB03645
- 6-(Acetylamino)nicotinic acid
- BL003156
- 6-Acetamidonicotinicacid
- DTXSID00329364
- FT-0688918
-
- MDL: MFCD00129118
- インチ: InChI=1S/C8H8N2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
- InChIKey: RXSLHYTZMIUANX-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=NC=C(C(O)=O)C=C1)=O
計算された属性
- せいみつぶんしりょう: 180.05300
- どういたいしつりょう: 180.053
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.3A^2
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 密度みつど: 1.404
- ゆうかいてん: 276-278
- ふってん: 484°Cat760mmHg
- フラッシュポイント: 246.5°C
- 屈折率: 1.628
- PSA: 79.29000
- LogP: 0.81120
6-Acetamidonicotinic acid セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36/37/39
-
危険物標識:

- 危険レベル:IRRITANT
6-Acetamidonicotinic acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Acetamidonicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-175971-10.0g |
6-acetamidopyridine-3-carboxylic acid |
21550-48-1 | 10g |
$3376.0 | 2023-05-24 | ||
| Chemenu | CM177306-25g |
6-Acetylamino-nicotinic acid |
21550-48-1 | 97% | 25g |
$622 | 2021-08-05 | |
| Apollo Scientific | OR5583-1g |
6-Acetamidonicotinic acid |
21550-48-1 | tech | 1g |
£32.00 | 2025-02-20 | |
| Apollo Scientific | OR5583-5g |
6-Acetamidonicotinic acid |
21550-48-1 | tech | 5g |
£148.00 | 2025-02-20 | |
| Enamine | EN300-175971-0.1g |
6-acetamidopyridine-3-carboxylic acid |
21550-48-1 | 0.1g |
$376.0 | 2023-09-20 | ||
| TRC | A158493-50mg |
6-Acetamidonicotinic Acid |
21550-48-1 | 50mg |
$ 65.00 | 2022-06-08 | ||
| Chemenu | CM177306-1g |
6-Acetylamino-nicotinic acid |
21550-48-1 | 97% | 1g |
$61 | 2022-06-11 | |
| Alichem | A029205853-10g |
6-Acetamidonicotinic acid |
21550-48-1 | 97% | 10g |
$308.00 | 2023-09-02 | |
| OTAVAchemicals | 2261035-100MG |
6-acetamidopyridine-3-carboxylic acid |
21550-48-1 | 95% | 100MG |
$106 | 2023-07-10 | |
| TRC | A158493-100mg |
6-Acetamidonicotinic Acid |
21550-48-1 | 100mg |
$ 80.00 | 2022-06-08 |
6-Acetamidonicotinic acid 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
21550-48-1 (6-Acetamidonicotinic acid) 関連製品
- 54221-95-3(2-acetamidopyridine-4-carboxylic acid)
- 98953-23-2(Methyl 6-(acetylamino)nicotinate)
- 17782-03-5(2-acetamidopyridine-3-carboxylic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:21550-48-1)6-Acetamidonicotinic acid

清らかである:99%
はかる:100g
価格 ($):2300.0